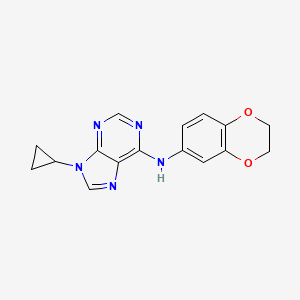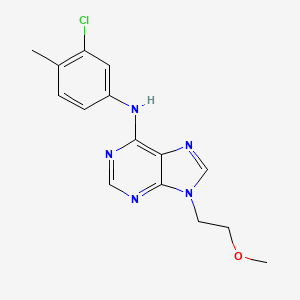
9-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-9H-purin-6-amine (CPD) is a novel heterocyclic compound developed for use in scientific research. It is an important tool for understanding the mechanisms of action and biochemical and physiological effects of drugs. CPD has been studied extensively in recent years and has been found to have a wide range of applications in laboratory experiments.
Aplicaciones Científicas De Investigación
9-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-9H-purin-6-amine has been used in a number of scientific research applications. It has been used to study the mechanisms of action of drugs, to investigate the biochemical and physiological effects of drugs, and to evaluate the potential therapeutic effects of drugs. It has also been used to study the pharmacokinetics and pharmacodynamics of drugs, and to assess the safety and efficacy of drugs in preclinical studies.
Mecanismo De Acción
9-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-9H-purin-6-amine has been found to interact with a variety of proteins and receptors in the body. It binds to the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and cognition. It also binds to the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. In addition, it binds to the adenosine A2A receptor, which is involved in the regulation of energy metabolism and cardiovascular function.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to increase dopamine levels in the brain, which can lead to improved mood and cognition. It has also been found to reduce levels of the stress hormone cortisol, which can lead to improved stress management. In addition, it has been found to increase levels of the neurotransmitter serotonin, which can lead to improved mood and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-9H-purin-6-amine has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively stable compound, which makes it easy to store and use. Another advantage is that it is a relatively small molecule, which makes it easy to synthesize and manipulate. One limitation is that it is not approved for human use, so it cannot be used in clinical trials. Another limitation is that it is not water-soluble, so it cannot be used in aqueous solutions.
Direcciones Futuras
9-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-9H-purin-6-amine has a number of potential future applications. One potential application is in the development of new drugs for the treatment of psychiatric and neurological disorders. Another potential application is in the development of novel drugs for the treatment of cancer and other diseases. In addition, it could be used to study the effects of drugs on the immune system and to develop new drugs for the treatment of autoimmune disorders. Finally, it could be used to study the effects of drugs on the cardiovascular system and to develop new drugs for the treatment of cardiovascular diseases.
Métodos De Síntesis
9-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-9H-purin-6-amine is a synthetic compound that is produced by the condensation of 9-cyclopropyl-9H-purin-6-amine and 2,3-dihydro-1,4-benzodioxin-6-yl chloride. The condensation reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide. The reaction is then quenched with aqueous sodium hydroxide and the product is purified by column chromatography.
Propiedades
IUPAC Name |
9-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-4-12-13(23-6-5-22-12)7-10(1)20-15-14-16(18-8-17-15)21(9-19-14)11-2-3-11/h1,4,7-9,11H,2-3,5-6H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSKROFRVVDWTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C(N=CN=C32)NC4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2,4-dimethoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443519.png)

![N-[(4-chlorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443529.png)

![N-[2-(2-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443539.png)
![N-[2-(3-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443541.png)
![3-[methyl(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443562.png)
![N-[2-(4-fluorophenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443567.png)
![N-[(2,4-dichlorophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443577.png)
![3-[methyl(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443582.png)

![6-methoxy-3-methyl-N-[(pyridin-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B6443598.png)
![9-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-9H-purine](/img/structure/B6443604.png)
![3-[methyl(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443607.png)
